N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-2-naphthalenesulfonamide
Overview
Description
N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-2-naphthalenesulfonamide, also known as NSC745887, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound has been studied for its ability to inhibit the growth of cancer cells and has shown promising results in preclinical studies.
Mechanism of Action
N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-2-naphthalenesulfonamide exerts its anti-cancer effects by inhibiting the activity of the proteasome, a cellular complex responsible for the degradation of proteins. This inhibition leads to the accumulation of toxic proteins in cancer cells, ultimately leading to cell death. N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-2-naphthalenesulfonamide has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a role in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-2-naphthalenesulfonamide has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that occurs naturally in the body. This compound has also been shown to inhibit the proliferation of cancer cells, which is the uncontrolled growth of cells that is characteristic of cancer. N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-2-naphthalenesulfonamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of diseases such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-2-naphthalenesulfonamide in lab experiments is its ability to selectively target cancer cells, while leaving healthy cells unharmed. This makes it a potentially safer alternative to traditional chemotherapy drugs, which can cause damage to healthy cells. However, one of the limitations of using N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-2-naphthalenesulfonamide in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-2-naphthalenesulfonamide. One potential direction is the development of more efficient synthesis methods to improve the yield of the compound. Another direction is the investigation of the compound's potential use in combination with other drugs to enhance its anti-cancer effects. Additionally, further research is needed to fully understand the mechanism of action of N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-2-naphthalenesulfonamide and its potential use in the treatment of other diseases.
Scientific Research Applications
N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-2-naphthalenesulfonamide has been extensively studied for its potential therapeutic properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the proliferation of cancer cells. N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-2-naphthalenesulfonamide has also been studied for its potential use in treating other diseases such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]naphthalene-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4S2/c28-32(29,24-14-11-19-6-1-2-8-21(19)18-24)26-22-12-15-23(16-13-22)33(30,31)27-17-5-9-20-7-3-4-10-25(20)27/h1-4,6-8,10-16,18,26H,5,9,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXDHRRLCBARED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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